molecular formula C10H14ClNO B13044044 1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol

1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol

Cat. No.: B13044044
M. Wt: 199.68 g/mol
InChI Key: HKFFNDYCESEXKQ-UHFFFAOYSA-N
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Description

1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol is a secondary alcohol and amine derivative featuring a chlorinated aromatic ring. Its structure comprises a propan-2-ol backbone with an amino group (-NH₂) and a 4-chloro-3-methylphenyl substituent both attached to the first carbon. The compound’s molecular formula is C₁₀H₁₃ClNO, with a molecular weight of 210.67 g/mol (calculated). The chloro and methyl groups on the phenyl ring may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3

InChI Key

HKFFNDYCESEXKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group, followed by the addition of a hydroxyl group to the propanol backbone .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Addition: The amino group can participate in addition reactions with electrophiles, such as acyl chlorides or isocyanates, to form amides or ureas.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical research due to its ability to interact with various biological targets. Preliminary studies indicate that it may modulate receptor activity or enzyme function, which is crucial for drug development.

Case Study: Receptor Interaction
Research has indicated that 1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol can bind to specific receptors, influencing biological pathways. Ongoing studies aim to map these interactions, which could lead to the development of new therapeutic agents targeting conditions such as neurological disorders or pain management .

Agrochemical Applications

In agrochemistry, the compound's properties may be harnessed for developing herbicides or pesticides. The structural characteristics that allow it to interact with biological systems can be exploited to create compounds that effectively target pests while minimizing environmental impact.

Research Insights
Studies are being conducted to assess the efficacy of this compound in controlling agricultural pests through targeted action mechanisms similar to those observed in pharmaceutical applications .

The biological activity of this compound is attributed to its interaction with molecular targets such as receptors and enzymes. This interaction can lead to various pharmacological effects, making it a candidate for further investigation in drug discovery.

Pharmacological Studies

Research indicates that the compound may exhibit:

  • Antagonistic properties on specific receptors.
  • Modulation of enzyme activities linked to metabolic pathways.

These findings suggest its potential utility in treating conditions related to these biological targets .

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol, differing in substituent placement, halogen type, or functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol 71954-32-0 C₁₀H₁₃ClNO₂ 215.68 Phenoxy linker at C3, chloro-methylphenyl Lab reagent (Apollo Scientific)
1-Chloro-3-(piperidin-1-yl)propan-2-ol Not provided C₈H₁₆ClNO 193.67 Chloro at C1, piperidine at C3 β-adrenoceptor blocking agents
1-Amino-3-(4-fluorophenoxy)propan-2-ol 51448-33-0 C₉H₁₂FNO₂ 185.20 Fluorophenoxy at C3 Not specified
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 154550-93-3 C₉H₁₃ClFNO 219.66 Fluorophenyl at C2, hydrochloride salt Not specified
1-Amino-3-[(4-chlorophenyl)(methyl)amino]propan-2-ol 51038-10-9 C₁₀H₁₄ClN₂O 228.69 N-methyl-4-chlorophenylamino at C3 Not specified

Functional Group and Substituent Analysis

  • Phenoxy vs. Phenyl Linkage: The compound 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol features a phenoxy group (-O-C₆H₃ClCH₃) at C3, enhancing polarity compared to the direct phenyl attachment at C1 in the target compound. This ether linkage may reduce membrane permeability but improve solubility.
  • Halogen Effects: Replacement of chlorine with fluorine (e.g., 1-Amino-3-(4-fluorophenoxy)propan-2-ol ) decreases molecular weight and alters electronic properties. Fluorine’s electronegativity may enhance binding affinity in receptor-ligand interactions.
  • Amine Modifications :
    Compounds like 1-Chloro-3-(piperidin-1-yl)propan-2-ol replace the primary amine with cyclic amines (e.g., piperidine), which can modulate bioavailability and receptor selectivity.

  • Stereochemistry and Salt Forms: (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride highlights the impact of stereochemistry (R-configuration) and salt formation on solubility and crystallinity.

Pharmacological Implications

  • β-Adrenoceptor Blockers: Chloro-propanol derivatives in Series B (e.g., compound 9 ) demonstrate the importance of chloro and amine groups in β-blocker activity. The target compound’s primary amine and chloro-methylphenyl group may similarly interact with adrenergic receptors.

Biological Activity

1-Amino-1-(4-chloro-3-methylphenyl)propan-2-ol is a chiral compound characterized by an amino group, a hydroxyl group, and a substituted aromatic ring. Its molecular formula is C10H14ClN and it has a molecular weight of approximately 199.68 g/mol. The unique structural features of this compound suggest significant potential in various biological applications, particularly in pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

C10H14ClN\text{C}_{10}\text{H}_{14}\text{Cl}\text{N}

This structure allows for interactions with various biological targets, making it an interesting candidate for drug development.

This compound exhibits its biological activity primarily through:

  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways.
  • Enzyme Interaction : The amino and hydroxyl groups facilitate hydrogen bonding, allowing the compound to modulate enzyme activities.

Antidepressant Effects

Preliminary studies suggest that this compound may exhibit antidepressant properties. Research indicates that compounds with similar structures often interact with neurotransmitter systems, potentially providing therapeutic effects in mood disorders.

Anticancer Potential

Recent investigations into the anticancer properties of related compounds have shown promising results. For instance, derivatives of similar structures have demonstrated inhibitory effects on cancer cell lines, such as HCT-116 and HeLa cells, suggesting that this compound could have similar anticancer activity .

Study 1: Antiproliferative Activity

A study involving a series of compounds structurally related to this compound demonstrated significant antiproliferative activity against various cancer cell lines. The IC50 values for these compounds ranged from 0.69 µM to 11 µM against HeLa cells, indicating strong potential for further development as anticancer agents .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of lysosomal phospholipase A2 (LPLA2), revealing that certain analogs of this compound could predict drug-induced phospholipidosis. This finding highlights the compound's potential role in drug safety assessments and therapeutic applications .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntidepressantPotential modulation of neurotransmitter systems
AnticancerInhibitory effects on HCT-116 and HeLa cells
Enzyme InhibitionInhibition of LPLA2 associated with drug safety

Future Directions

Ongoing research into the biological activity of this compound is crucial for understanding its full pharmacological profile. Future studies should focus on:

  • Detailed Mechanistic Studies : Elucidating the specific pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Synthesis Optimization : Improving yield and purity for potential pharmaceutical applications.

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